![molecular formula C6H7BrN2O B2807783 2,3-Diamino-5-bromophenol CAS No. 1628908-26-8](/img/structure/B2807783.png)
2,3-Diamino-5-bromophenol
Overview
Description
2,3-Diamino-5-bromophenol is a chemical compound that belongs to the class of organic compounds known as bromophenols . It is a derivative of phenol, with bromine atoms and amino groups attached to the benzene ring . The molecular weight of this compound is 203.04 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Diamino-5-bromophenol include a molecular weight of 203.04 . The compound is a powder and should be stored at -10°C . The influence of activating and deactivating substituents on the properties of phenols is also noted .Scientific Research Applications
Synthesis of Bromophenol Derivatives
2,3-Diamino-5-bromophenol has been used in the synthesis of new bromophenol derivatives. These derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 . The synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE .
Electrophilic Bromination of Phenols
A practical electrophilic bromination procedure for phenols and phenol–ethers was developed under efficient and very mild reaction conditions. A broad scope of arenes was investigated, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .
Synthesis of Aryl Bromides
Aryl bromides are compounds of great importance in organic chemistry. They appear or are frequently used in materials science, agrochemicals, natural compounds, and pharmaceuticals . 2,3-Diamino-5-bromophenol can be used in the synthesis of these aryl bromides.
C–C Bond Formation
Aryl bromides, which can be synthesized from 2,3-Diamino-5-bromophenol, constitute important building blocks for C–C bond formation, in the transition-metal-free procedures or metal-catalyzed Suzuki, Stille, and Negishi cross-coupling reactions as well as the Mizoroki–Heck olefination and the Sonogashira alkynylation .
Drug Development
The compound can be used in drug development research. The inhibition effects of bromophenol derivatives on metabolic enzymes suggest that they can be used for the treatment of various diseases after some imperative pharmacological studies that would reveal their drug potential .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,3-Diamino-5-bromophenol are currently unknown. The compound is structurally similar to other bromophenols , which have been found to interact with various targets, such as thymidylate synthase in Escherichia coli . .
Mode of Action
The mode of action of 2,3-Diamino-5-bromophenol is not well-studied. Given its structural similarity to other bromophenols, it may interact with its targets in a similar manner. For example, bromophenols can bind to the active sites of enzymes, altering their function
Biochemical Pathways
Bromophenols, in general, can participate in various biochemical processes, such as oxidative stress and inflammation . .
Pharmacokinetics
Some bromophenols have been found to have high gastrointestinal absorption and permeability across the blood-brain barrier . .
Result of Action
Some bromophenols have been found to have antioxidant activity, suggesting they may protect cells from oxidative damage . .
properties
IUPAC Name |
2,3-diamino-5-bromophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBSDOXVGFXJQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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